

Barbatic acid molecular formula and molecular weight.

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Compound of Interest

Compound Name: *Barbatic acid*

Cat. No.: *B1221952*

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An In-depth Technical Guide to Barbatic Acid

This technical guide provides a comprehensive overview of **barbatic acid**, a naturally occurring depside found in various lichens.^{[1][2]} It is intended for researchers, scientists, and professionals in drug development, and details its chemical properties, synthesis, biological activities, and associated experimental protocols.

Physicochemical Properties of Barbatic Acid

Barbatic acid is an organic compound biosynthesized from two orsellinate derivative units.^[1] Its IUPAC name is 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid.^[1] In its purified form, it can appear as small rhombic prisms, long needles, or delicate thin sheets.^[1]

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₀ O ₇	[1][3][4][5]
Molecular Weight	360.36 g/mol	[1][3][5]
Melting Point	187 °C (369 °F)	[1]
CAS Number	17636-16-7	[1][3][4]
Solubility	Soluble in methanol and DMSO	[4]
UV-Vis λ _{max}	214, 276, 310 nm	[1]

Synthesis and Extraction

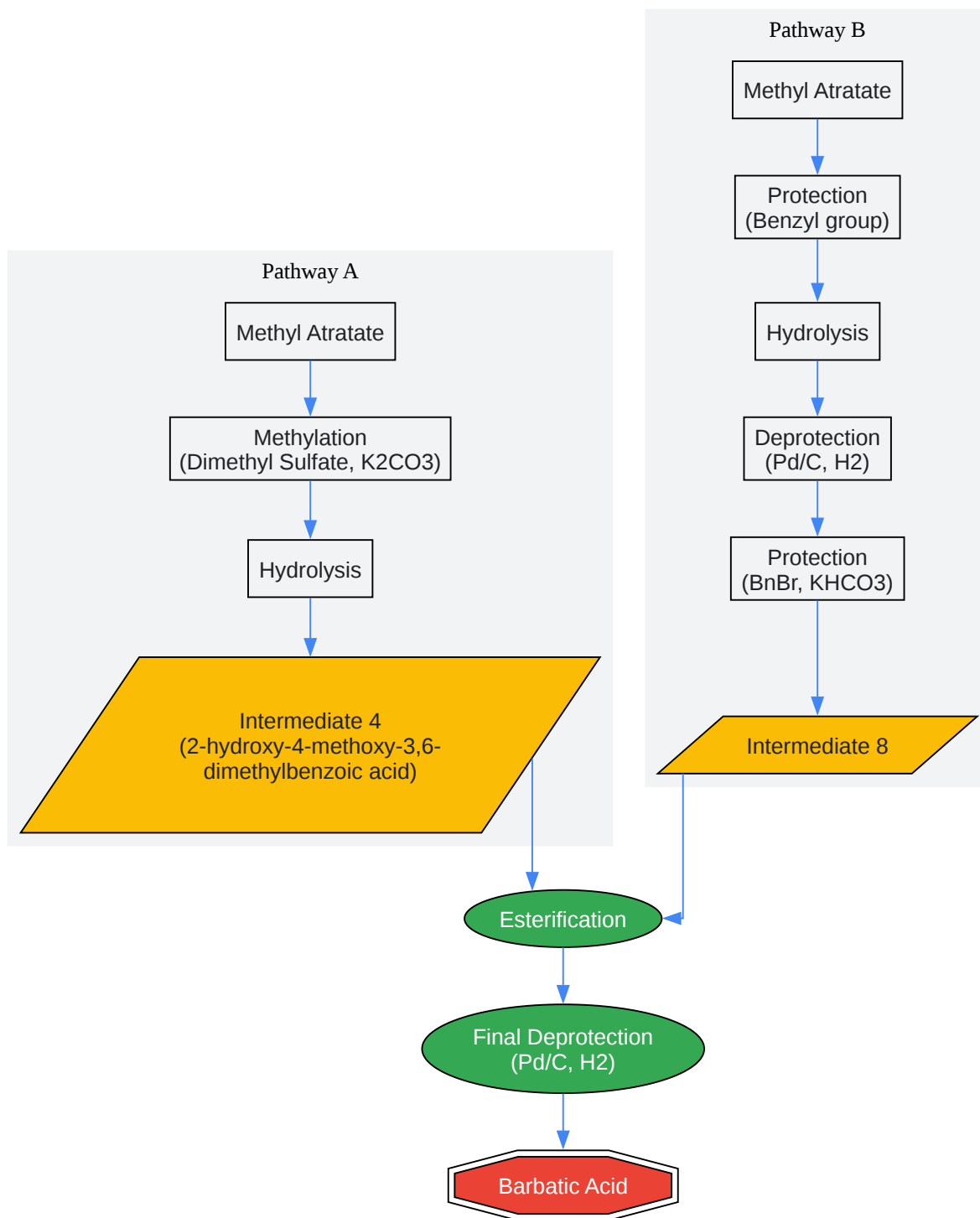
Total Synthesis:

A total synthesis of **barbatic acid** has been achieved in eight steps with an overall yield of 22.3%, starting from commercially available methyl atratate.[6][7][8] This method allows for the production of multi-gram quantities of high-purity **barbatic acid**, which is crucial for further analytical and toxicological studies.[6][7][8]

Experimental Protocol: Total Synthesis of **Barbatic Acid**[7]

- Step 1 & 2: Synthesis of Intermediate 4: Methyl atratate is selectively methylated using dimethyl sulfate in the presence of K₂CO₃ in acetone to produce methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate (yield: 97%). This is followed by hydrolysis in an ethanol/water mixture to yield 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid.[7]
- Step 3 & 4: Synthesis of Intermediate 6: The phenolic hydroxyl group of methyl atratate is protected with a benzyl group, affording compound 5 (yield: 96%).[7] Subsequent hydrolysis of the ester produces 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoic acid (yield: 89%).[7]
- Step 5 & 6: Synthesis of Intermediate 8: Intermediate 6 undergoes deprotection using 10% Pd/C in a hydrogen atmosphere to yield intermediate 7.[7] To prevent polymerization, the carboxyl group of intermediate 7 is then protected with benzyl bromide in the presence of KHCO₃ in DMF to obtain compound 8.[7]

- Step 7 & 8: Final Synthesis: **Barbatic acid** is formed through an esterification reaction between intermediates 4 and 8 (yield: 88%).^[7] The final step involves the removal of the benzyl group via palladium-catalyzed hydrogenation in ethyl acetate.^[7]



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Total synthesis workflow of **barbatic acid**.

Extraction from Lichens:

Barbatic acid can be isolated from various lichen species, such as *Cladia aggregata*.^[9] The typical protocol involves successive extractions with diethyl ether, followed by purification and analysis using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (¹H-NMR), and infrared (IR) spectroscopy.^[9]

Biological Activities and Potential Applications

Barbatic acid has demonstrated a range of biological activities, including antineoplastic, pro-apoptotic, antioxidant, antimicrobial, and schistosomicidal effects.^[1]

Activity	Model/Cell Line	Effective Concentration / IC ₅₀	Source
Anticancer	A549 (human lung cancer)	1.8 ± 0.7 μM	^[4]
Schistosomicidal	Schistosoma mansoni adult worms	99.43 μM	^{[10][11]}
Molluscicidal	Biomphalaria glabrata	11.9 μg/mL	^[9]
Cercaricidal	Schistosoma mansoni cercariae	1 μg/mL (after 60 min)	^[9]

Experimental Protocol: Molluscicidal Activity Assay^[9]

- Preparation: Groups of five sexually mature *Biomphalaria glabrata* mollusks are placed in 500 mL aquariums.
- Treatment: The mollusks are treated with **barbatic acid** (dissolved in 0.5% ethanol) at concentrations ranging from 1 to 100 μg/mL for 24 hours.
- Controls: Two negative controls (filtered water, and 0.5% ethanol in water) and one positive control (1 μg/mL niclosamide) are used.

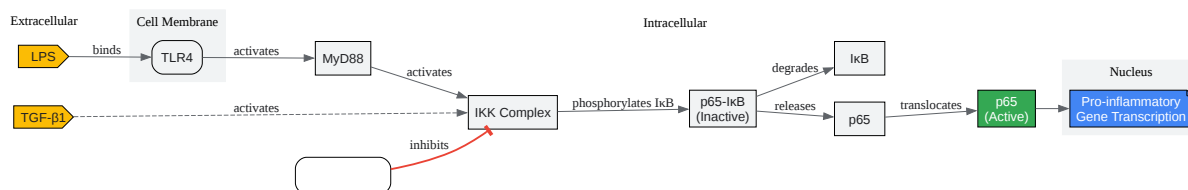
- Analysis: Mortality is assessed after the 24-hour exposure period to determine the molluscicidal activity and calculate the LC₅₀ value.[9]

Experimental Protocol: Cytotoxicity Assay against Human Cells[10][11]

- Cell Culture: Human peripheral blood mononuclear cells are used to assess the cytotoxicity of **barbatic acid**.
- Treatment: The cells are exposed to various concentrations of **barbatic acid**.
- Analysis: A cell viability assay is performed to determine the impact of **barbatic acid** on the cells.[10][11] Studies have shown no significant cytotoxicity to these cells at concentrations effective against *S. mansoni*. [10][11]

Signaling Pathway Involvement

While research on the specific signaling pathways of **barbatic acid** is ongoing, studies on related barbituric acid derivatives provide insights into potential mechanisms of action. For instance, a barbituric acid derivative has been shown to inhibit liver fibrosis by blocking the NF- κ B signaling pathway in hepatic stellate cells.[12] This inhibition occurs in response to both TGF- β 1 and LPS induction.[12] **Barbatic acid** has also been found to inhibit photosynthesis by irreversibly binding to proteins in the photosystem II complex.[1]



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Inhibition of the NF- κ B pathway by a barbituric acid derivative.

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